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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of robust and high-yield synthetic strategies for
accessing substituted benzofurazans (benzolc][1][2][3]oxadiazoles). Moving beyond a simple
recitation of steps, this document delves into the mechanistic reasoning behind the protocols,
offering insights to empower researchers in optimizing these reactions for their specific
molecular targets. The focus is on a validated, two-stage synthetic pathway that is broadly
applicable for generating a diverse library of benzofurazan derivatives.

Introduction: The Versatility of the Benzofurazan
Scaffold

The benzofurazan scaffold is a privileged heterocyclic motif in medicinal chemistry and
materials science. Its unique electronic properties, arising from the fusion of an aromatic
benzene ring with the electron-deficient oxadiazole ring, impart a range of valuable
characteristics. Benzofurazan derivatives have demonstrated a wide spectrum of biological
activities, including antifungal, antibacterial, and antitumor properties.[4] Furthermore, many
exhibit intense fluorescence upon reaction with nucleophiles, making them indispensable as
fluorogenic labeling agents for biomolecules like proteins and peptides.[2][5][6] A notable
example is 4-chloro-7-nitrobenzofurazan (NBD-CI), a non-fluorescent molecule that becomes
highly fluorescent after reacting with primary or secondary amines.[6][7]
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The primary synthetic challenge lies in the fact that benzofurazans cannot typically be obtained
by direct oxidation of a parent ring system.[8] Instead, the most reliable and high-yielding
approaches proceed through a benzofurazan N-oxide intermediate, commonly known as a
benzofuroxan. This guide will focus on this powerful two-stage strategy: the initial formation of a
substituted benzofuroxan, followed by its selective deoxygenation.

The Core Synthetic Strategy: A Two-Stage Pathway

The most versatile and widely adopted route to substituted benzofurazans involves two distinct,
high-yielding stages. This modular approach allows for the introduction of desired substituents
on the starting material, which are then carried through to the final product.

(Substituted o-Nitroanilina

Stage 1: Oxidative Cyclization

Gubstituted Benzofuroxan (N-OxideD

Stage 2: Reductive Deoxygenation

Gubstituted Benzofurazan (Target MoleculeD
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Caption: General two-stage workflow for benzofurazan synthesis.

Stage 1: High-Yield Synthesis of Substituted
Benzofuroxans

The formation of the benzofuroxan ring is most efficiently achieved via the oxidative cyclization
of a corresponding substituted o-nitroaniline. This method is advantageous as it often proceeds
under mild conditions, does not require hazardous reagents like aryl azides, and utilizes readily
available starting materials.[7]
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Causality & Mechanism: The reaction is initiated by an oxidizing agent, most commonly sodium
hypochlorite (NaOCI), which facilitates an intramolecular cyclization. The ortho-nitroaniline is
deprotonated under basic conditions, and the resulting anion attacks the electrophilic nitrogen
of the nitro group. Subsequent rearrangement and loss of water lead to the formation of the
stable benzofuroxan ring. The electron-withdrawing nitro group is essential for activating the
aromatic amine for this intramolecular reaction.

Mechanism of Oxidative Cyclization

Substituted o-Nitroaniline

Oxidant (e.g., NaOCl), Base

Anionic Intermediate

Intramolecular
Attack

Cyclized Intermediate

Dehydration

Substituted Benzofuroxan

Click to download full resolution via product page

Caption: Plausible mechanism for benzofuroxan formation.

Stage 2: Reductive Deoxygenation to Benzofurazans

With the substituted benzofuroxan in hand, the final step is the removal of the N-oxide oxygen
to yield the target benzofurazan. This reduction must be selective to avoid over-reduction of
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other functional groups, particularly nitro groups, which are common substituents. Trivalent
phosphorus compounds, such as triphenylphosphine (PPhs), are exceptionally well-suited for
this transformation, providing high yields and excellent chemoselectivity.[1]

Causality & Mechanism: Triphenylphosphine acts as an oxophile, readily abstracting the
oxygen atom from the N-oxide. The reaction proceeds through a phosphonium intermediate,
which then collapses to form the thermodynamically stable triphenylphosphine oxide and the
desired benzofurazan. This reaction is typically clean and high-yielding, and the phosphine
oxide byproduct can often be easily removed by crystallization or chromatography.

Application of Nucleophilic Aromatic Substitution
(SNAr)

For certain substitution patterns, particularly those involving halogens, direct synthesis from the
corresponding o-nitroaniline can be challenging. In these cases, a powerful alternative is to
synthesize a halogenated benzofurazan or benzofuroxan and then use nucleophilic aromatic
substitution (SNAr) to introduce a variety of functional groups.

The benzofurazan and benzofuroxan rings are highly electron-deficient, which strongly
activates attached halo-substituents toward nucleophilic attack.[3][9] This is particularly
effective when an additional electron-withdrawing group, like a nitro group, is present ortho or
para to the leaving group, as it can stabilize the negatively charged Meisenheimer complex
intermediate.[9][10] Reagents like 4-chloro-7-nitrobenzofurazan (NBD-CI) are prime examples,
reacting readily with amine, thiol, and alcohol nucleophiles under mild conditions to generate a
vast array of functionalized derivatives.[5][6]

Detailed Application Protocols

Safety First: Always conduct a thorough risk assessment before beginning any chemical
synthesis. The starting materials and intermediates can be hazardous.

» o-Nitroanilines: These compounds are toxic and should be handled with appropriate personal
protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume
hood.[11]
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e Sodium Hypochlorite: This is a corrosive oxidant. Avoid contact with skin and eyes. Do not
mix with acids, as this will generate toxic chlorine gas.[12][13]

» Benzofuroxans/Benzofurazans: Many nitro-substituted derivatives are energetic materials
and can be explosive.[1] Handle with care, avoid grinding or shock, and synthesize on a
small scale initially.

Protocol 1: Synthesis of 4-Nitrobenzofuroxan

This protocol details the synthesis of a key intermediate via oxidative cyclization.
o Materials & Equipment:

o 2,4-Dinitroaniline

o

Potassium hydroxide (KOH)

[¢]

Sodium hypochlorite solution (commercial bleach, ~5-6%)

[¢]

Ethanol (95%)

[e]

Round-bottom flask, magnetic stirrer, ice bath, Bichner funnel
o Self-Validating Procedure:

o In a 250 mL round-bottom flask, dissolve KOH (4.0 g) in 95% ethanol (60 mL) with gentle
warming.

o Add 2,4-dinitroaniline (5.0 g, 27.3 mmol) to the warm alkali solution. A deep-colored
solution will form.

o Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

o Slowly add sodium hypochlorite solution (60 mL) dropwise over 15-20 minutes, ensuring
the temperature remains below 10 °C. A yellow precipitate will form.

o Checkpoint: Monitor the reaction by TLC (Thin Layer Chromatography) using a 3:1
Hexane:Ethyl Acetate eluent. The starting dinitroaniline should be consumed.
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o After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.
o Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

o Wash the solid thoroughly with cold water (3 x 50 mL) and then with a small amount of
cold ethanol.

o Air-dry the solid to obtain crude 4-nitrobenzofuroxan.

o Validation: The crude product can be recrystallized from ethanol/water to yield bright
yellow crystals. Expected Melting Point: ~72-74 °C. The yield should be in the range of 85-
95%.

Protocol 2: Deoxygenation of 4-Nitrobenzofuroxan to 4-
Nitrobenzofurazan

This protocol describes the selective reduction of the N-oxide.

e Materials & Equipment:

o

4-Nitrobenzofuroxan (from Protocol 1)

[¢]

Triphenylphosphine (PPhs)

[¢]

Dichloromethane (DCM) or Chloroform (CHCIs)

o

Round-bottom flask, magnetic stirrer, reflux condenser

o Self-Validating Procedure:

o Dissolve 4-nitrobenzofuroxan (2.0 g, 11.0 mmol) in DCM (50 mL) in a 100 mL round-
bottom flask equipped with a magnetic stirrer.

o Add triphenylphosphine (3.2 g, 12.2 mmol, 1.1 equivalents) to the solution in one portion.

o Stir the reaction mixture at room temperature. The reaction is often exothermic. An inert
atmosphere is not strictly necessary but can be used.
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o Checkpoint: Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate). The starting
benzofuroxan spot should be replaced by a new, lower R_f spot corresponding to the
benzofurazan. The reaction is typically complete within 1-2 hours.

o Once the reaction is complete, concentrate the solution under reduced pressure to obtain
a solid residue.

o The crude product is a mixture of 4-nitrobenzofurazan and triphenylphosphine oxide. It
can be purified by column chromatography on silica gel using a hexane/ethyl acetate
gradient.

o Alternatively, trituration with cold diethyl ether can often precipitate the triphenylphosphine
oxide, leaving the more soluble product in solution.

o Validation: After purification, 4-nitrobenzofurazan is obtained as a yellow solid. Expected
Melting Point: ~143-145 °C. Yields are typically >90%. Characterization by *H and 3C
NMR should confirm the structure.[14][15][16][17][18]

Quantitative Data Summary

The following table summarizes representative yields for this two-stage process with different
substituents. The yields are indicative and can be optimized based on reaction scale and purity
of reagents.
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Stage 1 Stage 2
Starting o- Product Stage 1 Product Stage 2 Overall
Nitroaniline  (Benzofuro  Yield (%) (Benzofuraz Yield (%) Yield (%)
xan) an)
4- 4-
2,4- : :
o N Nitrobenzofur  ~90% Nitrobenzofur  ~95% ~86%
Dinitroaniline
oxan azan
2-Nitroaniline Benzofuroxan ~92% Benzofurazan ~96% ~88%
5- 5-
4-Chloro-2-
] - Chlorobenzof = ~88% Chlorobenzof = ~93% ~82%
nitroaniline
uroxan urazan
5- 5-
4-Methyl-2-
) N Methylbenzof  ~91% Methylbenzof  ~94% ~85%
nitroaniline
uroxan urazan

Yields are based on typical literature procedures and may vary.[1][7]

Conclusion

The two-stage synthesis proceeding through a benzofuroxan intermediate represents the most

reliable, high-yielding, and versatile strategy for accessing a wide range of substituted

benzofurazans. The oxidative cyclization of o-nitroanilines is a robust ring-forming reaction,

while the subsequent deoxygenation with triphenylphosphine is a clean and chemoselective

reduction. For further diversification, nucleophilic aromatic substitution on activated halo-

benzofurazans provides a powerful tool for late-stage functionalization. By understanding the

mechanisms and following these validated protocols, researchers in drug discovery and

materials science can efficiently generate libraries of these valuable heterocyclic compounds

for their specific applications.

References

e Read, R. W, Spear, R. J., & Norris, W. P. (1983). Synthesis of 4,6-dinitrobenzofurazan, a
new electron-deficient aromatic. Australian Journal of Chemistry, 36(6), 1227-1237.
(Available at: [Link])

© 2025 BenchChem. All rights reserved.

8/13

Tech Support


https://www.researchgate.net/publication/295456966_Synthesis_characterization_and_explosive_properties_of_benzofuroxans
https://www.researchgate.net/publication/333715522_Benzofuroxans_their_synthesis_properties_and_biological_activity
https://www.researchgate.net/publication/239330953_Synthesis_of_46-dinitrobenzofurazan_a_new_electron-deficient_aromatic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Okuma, K., & Shioji, K. (2023). Recent progress in synthesis and application of furoxan.
RSC Advances, 13(7), 4586-4603. (Available at: [Link])

Cardoso-Jaime, J., et al. (2020). Benzofuroxans: their synthesis, properties, and biological
activity. Russian Chemical Bulletin, 69(10), 1845-1865. (Available at: [Link])

Boga, C., et al. (2018). On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan
with Some Aliphatic and Aromatic Amines. Molecules, 23(11), 2822. (Available at: [Link])

Balaban, A. T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-
amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. (Available at: [Link])

Caproiu, M. T., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and
Fluorogenic Properties. International Journal of Molecular Sciences, 24(16), 12903.
(Available at: [Link])

Gasco, A. M., & Gasco, A. (2013). Benzofuroxan and Furoxan. Chemistry and Biology. In
Topics in Heterocyclic Chemistry (Vol. 32, pp. 1-46). Springer. (Available at: [Link])

Okuma, K., & Shioji, K. (2023). Recent progress in synthesis and application of furoxan.
RSC Advances, 13(7), 4586-4603. (Available at: [Link])

ACS. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and
Catalytic Strategies. ACS Omega, 8(49), 46775-46811. (Available at: [Link])

da Silva, A. B., et al. (2016). Detailed *H and *3C NMR Spectral Data Assignment for Two
Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(1), 171-179.
(Available at: [Link])

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based
Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. (Available
at: [Link])

ResearchGate. (n.d.). Synthesis of 4-nitrodibenzofurans. (Available at: [Link])

MDPI. (2020). Hydrodeoxygenation of Benzofuran over Bimetallic Ni-Cu/y-Al203 Catalysts.
Catalysts, 10(1), 109. (Available at: [Link])

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9923055/
https://www.researchgate.net/publication/344680879_Benzofuroxans_their_synthesis_properties_and_biological_activity
https://www.researchgate.net/publication/328670119_On_the_Nucleophilic_Reactivity_of_46-Dichloro-5-nitrobenzofuroxan_with_Some_Aliphatic_and_Aromatic_Amines
https://www.arkat-usa.org/get-file/21262/
https://www.mdpi.com/1422-0067/24/16/12903
https://www.researchgate.net/publication/281488258_Benzofuroxan_and_Furoxan_Chemistry_and_Biology
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00189j
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10723143/
https://www.scielo.br/j/jbchs/a/wN8kK6YxZz6yY7H3b3wQyhy/?lang=en
https://www.jocpr.com/articles/review-on-synthetic-routes-for-synthesis-of-benzofuranbased-compounds.pdf
https://www.researchgate.net/figure/Synthesis-of-4-nitrodibenzofurans_tbl1_265147575
https://www.mdpi.com/2073-4344/10/1/109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Boga, C., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT
Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7609. (Available at:
[Link])

Corbett, M. D., & Corbett, B. R. (1980). Effects of 4-nitrobenzofurazans and Their N-oxides
on Synthesis of Protein and Nucleic Acid by Murine Leukemia Cells. Chemico-Biological
Interactions, 29(1), 51-61. (Available at: [Link])

Wang, D., et al. (2018). Copper-catalyzed oxygen atom transfer of N-oxides leading to a
facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides.
Chemical Communications, 54(74), 10452-10455. (Available at: [Link])

Li, Y., et al. (2021). Electrochemically driven reductive cyclization of o-nitroanilines: synthesis
of 1,2-fused benzimidazoles and benzo[d]imidazoles. Organic & Biomolecular Chemistry,
19(31), 6814-6818. (Available at: [Link])

Cacchi, S., & Fabrizi, G. (2020). Last Decade of Unconventional Methodologies for the
Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. (Available at: [Link])

ResearchGate. (n.d.). Nitroanilines are the reduction products of benzofuroxan system by
oxyhemoglobin (HbO22+). (Available at: [Link])

Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. (Available at: [Link])

ResearchGate. (2015). Detailed *H and 3C NMR Spectral Data Assignment for Two
Dihydrobenzofuran Neolignans. (Available at: [Link])

Dr Jackson Chemistry. (2020, April 28). Nucleophilic Aromatic Substitution. [Video]. YouTube.
(Available at: [Link])

Wang, L., et al. (2014). Benzofurazan derivatives as antifungal agents against
phytopathogenic fungi. European Journal of Medicinal Chemistry, 80, 535-542. (Available at:
[Link])

ResearchGate. (n.d.). The Deoxygenation of Phosphine Oxides under Green Chemical
Conditions. (Available at: [Link])

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.mdpi.com/1420-3049/26/24/7609
https://pubmed.ncbi.nlm.nih.gov/7356972/
https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc05912a
https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01150a
https://www.mdpi.com/1420-3049/25/10/2327
https://www.researchgate.net/publication/230752002_Nitroanilines_are_the_reduction_products_of_benzofuroxan_system_by_oxyhemoglobin_HbO22
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.06%3A_Nucleophilic_Aromatic_Substitution
https://www.researchgate.net/publication/283770933_Detailed_1_H_and_13_C_NMR_Spectral_Data_Assignment_for_Two_Dihydrobenzofuran_Neolignans
https://www.youtube.com/watch?v=34d-SEI2s2c
https://pubmed.ncbi.nlm.nih.gov/24813511/
https://www.researchgate.net/publication/272371971_The_Deoxygenation_of_Phosphine_Oxides_under_Green_Chemical_Conditions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Wang, P., et al. (2022). Photoredox Catalytic Phosphine-Mediated Deoxygenation of
Hydroxylamines Enables the Construction of N-Acyliminophosphoranes. Angewandte
Chemie International Edition, 61(27), €202203923. (Available at: [Link])

Frégier, C. S., et al. (2013). The Properties and the Use of Substituted Benzofuroxans in
Pharmaceutical and Agrochemical-Oriented Research. Current Organic Chemistry, 17(11),
1106-1123. (Available at: [Link])

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [VideO].
YouTube. (Available at: [Link])

ResearchGate. (n.d.). Metal-Free Deoxygenation of Amine N-Oxides: Synthetic and
Mechanistic Studies. (Available at: [Link])

Yuan, B., et al. (2023). Catalytic Deoxygenation of Phosphine Oxides via Mild Successive
Isodesmic Reactions. Journal of the American Chemical Society, 145(1), 374-383. (Available
at: [Link])

Organic Chemistry Portal. (n.d.). Oxidative Cyclization Reactions Catalyzed by Designed
Transition-Metal Complexes. (Available at: [Link])

SciELO. (2016). Detailed *H and 3C NMR Spectral Data Assignment for Two
Dihydrobenzofuran Neolignans. (Available at: [Link])

SLAC National Accelerator Laboratory. (2013). Sodium Hypochlorite Safe Handling
Guideline. (Available at: [Link])

Catalysis Science & Technology. (2016). Thio-conjugation of substituted benzofurazans to
peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings.
(Available at: [Link])

PubMed. (2007). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-
substituted and 2,6-disubstituted pyridazin-3(2H). (Available at: [Link])

Green Chemistry. (2022). Electrochemical oxidative radical cascade cyclization of olefinic
amides and thiophenols towards the synthesis of sulfurated benzoxazines, oxazolines and
iminoisobenzofurans. (Available at: [Link])

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.researchgate.net/publication/359942704_Photoredox_Catalytic_Phosphine-Mediated_Deoxygenation_of_Hydroxylamines_Enables_the_Construction_of_N_-Acyliminophosphoranes
https://www.ingentaconnect.com/content/ben/coc/2013/00000017/00000011/art00002
https://www.youtube.com/watch?v=l582S5_twsA
https://www.researchgate.net/publication/334571932_Metal-Free_Deoxygenation_of_Amine_N-Oxides_Synthetic_and_Mechanistic_Studies
https://www.researchgate.net/publication/366750346_Catalytic_Deoxygenation_of_Phosphine_Oxides_via_Mild_Successive_Isodesmic_Reactions
https://www.organic-chemistry.org/abstracts/lit4/189.shtm
https://www.scielo.br/j/jbchs/a/wN8kK6YxZz6yY7H3b3wQyhy/?lang=en
https://www-group.slac.stanford.edu/esh/eshmanual/references/chemsafety-guideline-sodiumHypochlorite.pdf
https://pubs.rsc.org/en/content/articlelanding/2016/cy/c6cy00994a
https://pubmed.ncbi.nlm.nih.gov/17555891/
https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc02263a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Tikweld. (2024). Safe Handling of Sodium Hypochlorite: Dos and Don'ts. (Available at: [Link])

e Bureau of Indian Standards. (2022). DRAFT FOR COMMENTS ONLY. (Available at: [Link])

e New Jersey Department of Health. (n.d.). Sodium Hypochlorite Hazardous Substance Fact
Sheet. (Available at: [Link])

e Semantic Scholar. (n.d.). Catalytic Metal-Free Deoxygenation of Nitrous Oxide with
Disilanes. (Available at: [Link])

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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